2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
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Overview
Description
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction requires a palladium catalyst and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Pyrazoline Derivatives: Investigated for their potential anticancer and anti-inflammatory activities.
Uniqueness
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is unique due to its specific combination of aromatic and heterocyclic structures, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H20BrNO6 |
---|---|
Molecular Weight |
522.3 g/mol |
IUPAC Name |
[2-[4-(4-bromobenzoyl)oxyphenyl]-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C26H20BrNO6/c27-20-10-6-18(7-11-20)26(32)34-22-12-8-17(9-13-22)23(29)16-33-25(31)19-14-24(30)28(15-19)21-4-2-1-3-5-21/h1-13,19H,14-16H2 |
InChI Key |
YCIIYTJRUDEZMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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